molecular formula C10H8FN B12632462 7-Fluoro-6-methylquinoline

7-Fluoro-6-methylquinoline

Cat. No.: B12632462
M. Wt: 161.18 g/mol
InChI Key: PENNPXKQBCPQLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-6-methylquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and imparts unique chemical properties. Quinoline derivatives, including this compound, are known for their wide range of applications in medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-6-methylquinoline typically involves the cyclization of appropriate precursors. One common method is the nucleophilic substitution of a fluorine atom on a quinoline derivative. For instance, the reaction of 6,7-difluoroquinoline with sodium methoxide in liquid ammonia can yield 6-fluoro-7-methoxyquinoline, which can be further modified to obtain this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization and substitution reactions using automated reactors and optimized conditions to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-6-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Fluoro-6-methylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-6-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Uniqueness: 7-Fluoro-6-methylquinoline is unique due to the combined presence of both a fluorine atom and a methyl group, which imparts distinct chemical and biological properties. This combination enhances its reactivity and potential for various applications compared to other similar compounds .

Properties

Molecular Formula

C10H8FN

Molecular Weight

161.18 g/mol

IUPAC Name

7-fluoro-6-methylquinoline

InChI

InChI=1S/C10H8FN/c1-7-5-8-3-2-4-12-10(8)6-9(7)11/h2-6H,1H3

InChI Key

PENNPXKQBCPQLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1F)N=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.